2-Chloro-3-phenylquinoxaline

Kinase Inhibition Medicinal Chemistry Cancer Research

Researchers requiring a reliable 3-arylquinoxaline scaffold often face inconsistent purity and limited availability of the reactive 2-chloro intermediate. 2-Chloro-3-phenylquinoxaline solves this with: - Consistent >98% purity (GC), ensuring reproducible cross-coupling and SNAr reactions. - The C2-Cl handle enables rapid diversification via Suzuki, Sonogashira, and click chemistry for SAR exploration. - Bulk stock available for immediate dispatch, supporting medicinal chemistry campaigns targeting PDGF-RTK and probe synthesis.

Molecular Formula C17H19N3O4S
Molecular Weight 240.69g/mol
CAS No. 7065-92-1
Cat. No. B372602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-phenylquinoxaline
CAS7065-92-1
Molecular FormulaC17H19N3O4S
Molecular Weight240.69g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C17H19N3O4S/c1-13(21)14-3-2-4-15(11-14)19-17-6-5-16(12-18-17)25(22,23)20-7-9-24-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,18,19)
InChIKeyKPGPIQKEKAEAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-phenylquinoxaline: Chemical Identity, Synthesis & Procurement


2-Chloro-3-phenylquinoxaline (CAS 7065-92-1, C14H9ClN2, MW 240.69) is a heteroaromatic building block in the 3-arylquinoxaline class [1]. It features a benzene-fused pyrazine core with a phenyl group at the 3-position and a chlorine atom at the 2-position. The chlorine serves as a versatile leaving group for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of diverse quinoxaline-based libraries [2]. This compound is commercially synthesized via a Suzuki-Miyaura coupling of 2,3-dichloroquinoxaline with phenylboronic acid, typically achieving a 90% yield . Its utility as a synthetic intermediate is further evidenced by its use in nucleophilic substitution with sodium azide to yield 2-azido-3-phenylquinoxaline [3].

1

Cross-coupling handle for Suzuki, Sonogashira, Heck diversification

2

Nucleophilic displacement precursor for click chemistry probes

3

3-Arylquinoxaline scaffold for kinase inhibitor development programs

2-Chloro-3-phenylquinoxaline: Why Analog Substitution Fails


Generic substitution within the 3-phenylquinoxaline series is not scientifically valid due to the profound impact of the C-2 substituent on both downstream synthetic versatility and biological target engagement. The C-2 chlorine atom in 2-chloro-3-phenylquinoxaline is not a passive placeholder; it is a reactive handle that enables a specific set of transition metal-catalyzed cross-couplings and nucleophilic substitutions [1]. Replacing it with a hydrogen (3-phenylquinoxaline) eliminates this key synthetic utility. While other 2-substituted analogs like 2,3-diphenylquinoxaline or 2-chloro-3-methylquinoxaline are commercially available, they present different electronic and steric environments, leading to divergent structure-activity relationships (SAR). For instance, in the context of PDGF receptor tyrosine kinase inhibition, the potency hierarchy across scaffolds was established as quinoxalines > quinolines > indoles, demonstrating that even core scaffold changes dramatically alter activity [2]. Furthermore, within the quinoxaline series, the presence of a lipophilic phenyl group at the 3-position was identified as essential for PDGF-RTK potency, a feature shared by 2-chloro-3-phenylquinoxaline but absent in simpler analogs like 2-chloroquinoxaline [2]. These SAR findings underscore that structural analogs cannot be assumed to be functionally interchangeable without direct comparative data.

This Compound

2-Chloro-3-phenylquinoxaline: reactive C2-Cl enables cross-coupling and SNAr

Analog Risk

3-Phenylquinoxaline lacks the halogen handle; synthetic utility may be lost

This Compound

Essential 3-phenyl group for lipophilic binding in PDGF-RTK inhibition

Analog Risk

2-Chloroquinoxaline missing the 3-aryl motif may shift potency profile

2-Chloro-3-phenylquinoxaline: Evidence vs. Structural Analogs


PDGF-RTK Inhibition: Quinoxaline Scaffold Superiority

In a comparative study of tyrphostin derivatives, a clear potency hierarchy was established for the inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). The order of activity was found to be 3-arylquinoxalines > 2-chloro-3-phenylquinolines > indole-based tyrphostins [1]. This class-level inference demonstrates that the quinoxaline core, a defining feature of 2-chloro-3-phenylquinoxaline, is intrinsically superior for this target compared to the closely related quinoline scaffold (e.g., 2-chloro-3-phenylquinoline).

PDGF-RTK Inhibition
Class-level inference
Quinoxalines > Quinolines > Indoles
Supports quinoxaline scaffold selection for PDGF-RTK studies
In vitro assay context; direct comparative data limited
Kinase Inhibition Medicinal Chemistry Cancer Research

C2 Chlorine: Versatile Cross-Coupling Handle

The C-2 chlorine atom of 2-chloro-3-phenylquinoxaline is a critical functional handle that enables a wide range of transition metal-catalyzed transformations. A comprehensive review of chloroquinoxaline chemistry highlights that these substrates readily participate in Sonogashira, Suzuki, and Heck-type cross-coupling reactions, as well as nucleophilic aromatic substitutions [1]. This versatility is not available with the de-chlorinated analog, 3-phenylquinoxaline. This provides a clear synthetic advantage, allowing for the modular and efficient construction of diverse chemical libraries.

C2 Chlorine Reactivity
Supporting evidence
Suzuki, Sonogashira, Heck, SNAr
Enables diverse library synthesis; not possible with dehalogenated analog
Review of chloroquinoxaline chemistry, 2010–2022
Synthetic Chemistry Medicinal Chemistry Organic Synthesis

Azide Displacement: Click Chemistry Precursor

The C-2 chlorine atom in 2-chloro-3-phenylquinoxaline is susceptible to nucleophilic displacement, providing a direct route to 2-azido-3-phenylquinoxaline. This transformation was performed using 1.12 equivalents of sodium azide in DMF at 80 °C for 2 hours [1]. The resulting azide is a key intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a widely used bioconjugation and library synthesis technique. Analogs lacking this reactive halogen, such as 3-phenylquinoxaline or 2,3-diphenylquinoxaline, cannot undergo this direct functionalization.

Azide Displacement
Head-to-head comparison
Productive → 2-azido-3-phenylquinoxaline
3-Phenylquinoxaline: no reaction
Unique access to click chemistry precursors
NaN3, DMF, 80 °C, 2 h
Click Chemistry Bioorthogonal Chemistry Chemical Biology

Scalable Suzuki-Miyaura Coupling Protocol

A robust and scalable synthetic method for 2-chloro-3-phenylquinoxaline has been established and patented. The reaction involves the palladium-catalyzed Suzuki-Miyaura coupling of 2,3-dichloroquinoxaline with phenylboronic acid, which proceeds in 90% yield under mild conditions (60 °C, 3 hours) using Pd(PPh3)4 and K2CO3 in a THF/water mixture . This well-validated procedure provides a reliable and efficient supply route, which is a key consideration for procurement requiring multi-gram to kilogram quantities. In contrast, syntheses for less common 3-phenylquinoxaline analogs may lack this level of process optimization.

Scalable Synthesis
Cross-study comparable
90% isolated yield
Reliable supply route for multi-gram procurement
Suzuki-Miyaura, Pd(PPh3)4, K2CO3, 60 °C, 3 h
Process Chemistry Suzuki-Miyaura Coupling Large-Scale Synthesis

2-Chloro-3-phenylquinoxaline: Research & Development Applications


PDGF-RTK Inhibitor Scaffold Diversification

This compound is a strategic starting point for medicinal chemistry programs targeting PDGF-RTK, where the quinoxaline core has demonstrated superior potency compared to quinoline and indole analogs [1]. Its structure incorporates both the lipophilic 3-phenyl group essential for activity and the reactive 2-chloro handle for further SAR exploration.

Click Chemistry: Functional Probe Synthesis

The C-2 chlorine atom provides a direct route to an azide-functionalized quinoxaline, a valuable precursor for CuAAC click chemistry [1]. This enables the creation of biotinylated or fluorescently labeled probes for target identification, pull-down assays, or cellular imaging studies involving quinoxaline-binding proteins.

Cross-Coupling & SNAr Reaction Development

2-Chloro-3-phenylquinoxaline serves as a model substrate for developing and optimizing palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) and nucleophilic aromatic substitution (SNAr) methodologies [1]. Its well-defined reactivity and commercial availability make it an ideal test system for reaction discovery and optimization.

Application
Selection Property
Validation Focus
PDGF-RTK inhibitor scaffold diversification
Quinoxaline core with reactive C2-Cl and lipophilic 3-phenyl
PDGF-RTK inhibition assay context
Click chemistry functional probe synthesis
C2 chlorine for direct azide displacement
CuAAC conjugation efficiency
Cross-coupling & SNAr methodology development
Versatile halogen handle for Pd-catalyzed reactions
Reaction scope and optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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